![molecular formula C20H25NO3 B4432025 N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide
Vue d'ensemble
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide, commonly known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is known for its potent psychedelic effects and has gained popularity in the recreational drug market. However,
Mécanisme D'action
NBOMe binds to the 5-HT2A receptor with high affinity and activates it. This leads to the activation of downstream signaling pathways that result in various physiological effects. The exact mechanism of action of NBOMe is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
NBOMe has been shown to induce a range of physiological effects, including changes in perception, mood, and cognition. It has also been shown to induce hallucinations, altered states of consciousness, and synesthesia. These effects are believed to be mediated by the activation of the 5-HT2A receptor and the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NBOMe in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for specific targeting of this receptor. However, one limitation of using NBOMe is its potent psychedelic effects, which can make it difficult to separate the desired effects from unwanted effects. Additionally, the recreational use of NBOMe has led to legal restrictions on its use in research, which can make it difficult to obtain and study.
Orientations Futures
There are several future directions for the study of NBOMe. One area of research is the development of more selective and potent agonists for the 5-HT2A receptor, which could lead to new insights into the role of this receptor in various physiological processes. Another area of research is the investigation of the long-term effects of NBOMe on the brain and behavior, as well as its potential therapeutic applications. Additionally, more research is needed to understand the mechanisms of action of NBOMe and its effects on other neurotransmitter systems.
Applications De Recherche Scientifique
NBOMe has been used in scientific research as a tool to study the serotonin 2A receptor (5-HT2A) and its role in the brain. The 5-HT2A receptor is a G protein-coupled receptor that is involved in various physiological processes such as mood regulation, perception, and cognition. NBOMe is a selective agonist for the 5-HT2A receptor, which means it binds to and activates this receptor. By studying the effects of NBOMe on the 5-HT2A receptor, researchers can gain insights into the mechanisms of action of this receptor and its role in various physiological processes.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-5-17(15-9-7-6-8-10-15)20(22)21-14(2)18-13-16(23-3)11-12-19(18)24-4/h6-14,17H,5H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYNPWZKCAUTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4431965.png)
![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)
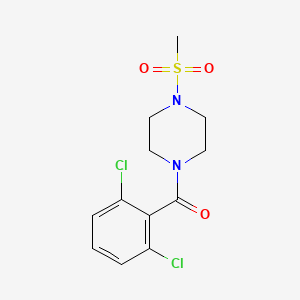
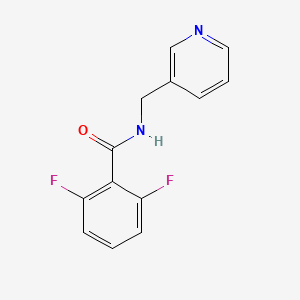
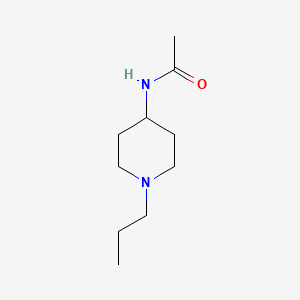
![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)
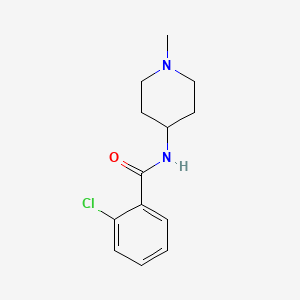
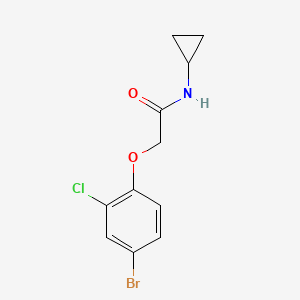

![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)